Pralidoxime Iodide is a quaternary pyridinium oxime salt that functions as a critical cholinesterase reactivator. The active component is the pralidoxime cation, which is essential for reversing the phosphorylation of acetylcholinesterase (AChE) caused by organophosphate nerve agents and pesticides. While the biological activity resides in the cation, the choice of the counter-ion—in this case, iodide—is a primary determinant of the compound's physicochemical properties, such as solubility, stability, and crystalline form. These properties are not trivial; they directly influence formulation strategies, handling procedures, and suitability for specific analytical or research applications, making the salt form a key procurement consideration.
Substituting Pralidoxime Iodide with its chloride analogue (CAS 51-15-0) based on the shared active cation is a frequent cause of process and formulation failure. The counter-ion directly dictates critical, non-interchangeable material properties. For instance, the difference in molecular weight between the iodide (264.07 g/mol) and chloride (172.61 g/mol) salts necessitates adjustments for any protocol requiring precise molar concentrations. Furthermore, differences in aqueous solubility and stability profiles mean that a formulation optimized for one salt may exhibit precipitation, degradation, or altered bioavailability with the other. In applications such as the synthesis of novel derivatives or in specific analytical standards, the higher reactivity or potential for side reactions of the iodide ion compared to the chloride ion can also be a critical factor, making direct substitution unreliable.
The choice of salt form has a significant impact on aqueous solubility, a critical parameter for developing injectable formulations and stock solutions. Pralidoxime Chloride is described as being freely soluble in water, with one supplier noting a solubility of 640 mg/mL at 25°C. In contrast, Pralidoxime Iodide is generally characterized as having good but comparatively lower water solubility. This distinction is vital for applications requiring high-concentration stock solutions or specific formulation vehicles where the higher lipophilicity of the iodide salt might be advantageous.
| Evidence Dimension | Aqueous Solubility at 25°C |
| Target Compound Data | Good water solubility |
| Comparator Or Baseline | Pralidoxime Chloride: 640 mg/mL |
| Quantified Difference | Pralidoxime Chloride exhibits significantly higher aqueous solubility than the iodide form. |
| Conditions | Aqueous solution, 25°C |
For formulators, selecting the iodide salt may be necessary to avoid oversaturation in specific solvent systems or to achieve compatibility with non-aqueous components.
Thermal stability is a key factor for processability, storage, and shelf-life. Pralidoxime Iodide has a reported melting point of 220°C. The more common Pralidoxime Chloride melts with decomposition in the range of 215-225°C. While the melting points are similar, detailed thermal analysis (DSC/TGA) of Pralidoxime Chloride shows a sharp decomposition peak around 232°C. The different anion can influence the decomposition pathway and kinetics, a critical consideration for melt processing, long-term storage stability, and compatibility with excipients at elevated temperatures.
| Evidence Dimension | Melting Point / Decomposition |
| Target Compound Data | Melting Point: 220°C |
| Comparator Or Baseline | Pralidoxime Chloride: Melts with decomposition at 215-225°C; DSC peak at 232.4°C |
| Quantified Difference | Similar melting ranges, but specific decomposition behavior and excipient compatibility can differ based on the anion. |
| Conditions | Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). |
For applications involving thermal stress, such as lyophilization or formulation with heated excipients, the specific thermal profile of the iodide salt is a critical selection criterion to ensure compound integrity.
While the pralidoxime cation determines efficacy, establishing its performance against other common oximes is crucial. In studies of paraoxon-inhibited human acetylcholinesterase, obidoxime demonstrated superior reactivation efficacy (96.8%) compared to pralidoxime (≤25%). However, for other organophosphates, pralidoxime can be more effective. For example, in a study of cyclosarin poisoning, pralidoxime showed superior performance over obidoxime. Pralidoxime Iodide serves as a well-characterized, foundational reactivator, providing a reliable benchmark for studies where the specific reactivation kinetics of the 2-pyridinium aldoxime structure are required.
| Evidence Dimension | Reactivation of Paraoxon-Inhibited Human AChE |
| Target Compound Data | ≤25% reactivation efficacy |
| Comparator Or Baseline | Obidoxime: 96.8% reactivation efficacy |
| Quantified Difference | Obidoxime is ~3.8 times more effective for this specific inhibitor. |
| Conditions | In vitro assay with paraoxon-inhibited human acetylcholinesterase (AChE). |
Procurement of Pralidoxime Iodide is justified when research requires the specific, well-documented 2-PAM cation as a reference standard or when investigating organophosphates for which it has demonstrated efficacy over other oximes.
Due to its distinct molecular weight and well-defined crystalline structure, Pralidoxime Iodide is an appropriate choice as a certified reference material for developing and validating analytical methods (e.g., HPLC, LC-MS) intended to quantify pralidoxime. Using the incorrect salt form as a standard would lead to significant quantification errors.
The iodide anion can be a better leaving group than chloride in certain nucleophilic substitution reactions. Researchers synthesizing novel oxime analogues or functionalized materials may select Pralidoxime Iodide as a starting material to facilitate specific synthetic transformations that are less efficient with the chloride salt.
Given its different solubility profile compared to the more common chloride salt, Pralidoxime Iodide is the logical choice for developing specialized formulations. This includes non-aqueous injection vehicles, sustained-release depots, or formulations where chloride ions are incompatible with other active ingredients or excipients.
This compound is essential for research specifically designed to isolate and study the effects of the counter-ion on the stability, membrane transport, or in vivo activity of the pralidoxime cation. Such studies require a direct comparison between the iodide and chloride salts to generate meaningful data.